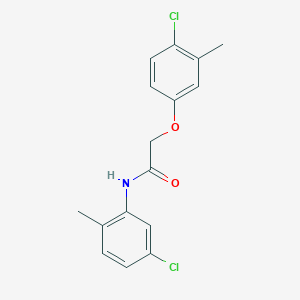

![molecular formula C19H16O5 B5592334 methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5592334.png)

methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of methyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate derivatives involves specific reactions characterized by the utilization of UV-visible, FT-IR, 1H-NMR, and 13C-NMR spectral data. The optimization of the calculation methods for various stretching vibration frequencies within the molecule highlights the complexity and precision required in synthesizing these compounds (Al-amiery et al., 2013).

Molecular Structure Analysis

The molecular and supramolecular structures of certain derivatives, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, have been elucidated through X-ray diffraction. This analysis sheds light on the geometric orientation and intermolecular interactions that define the compound's stability and reactivity (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

Reactivity studies involving "methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate" derivatives have focused on their potential in forming complex molecular structures. For instance, reactions with ethyl bromoacetate and hydrazine hydrate lead to a series of compounds with varied chemical functionalities, showcasing the versatile chemical behavior of these molecules (Čačić et al., 2009).

Physical Properties Analysis

Physical properties such as crystal structure, solubility, and phase behavior are crucial for understanding the applicability of "methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate" derivatives in various fields. The crystal structure analysis of related compounds provides insights into the molecular conformation and intermolecular forces, which are essential for predicting the stability and solubility of these compounds (Mao et al., 2015).

科学的研究の応用

Synthesis and Structural Analysis

Research on derivatives of coumarin, including methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, often explores their synthesis methods, structural elucidation, and potential for forming complex molecules or scaffolds for further chemical modifications. For instance, the synthesis of thiazolidin-4-ones based on related coumarin structures involves the reaction of coumarin derivatives with ethyl bromoacetate and hydrazine hydrate, leading to a series of Schiff’s bases and thiazolidinone derivatives, which are of interest for their antibacterial activity (Čačić et al., 2009). Such studies underline the versatility of coumarin derivatives in synthesizing novel compounds with potential biological activities.

Antimicrobial Activity

Coumarin derivatives are frequently investigated for their antimicrobial properties. The synthesis and evaluation of novel coumarin-based compounds, such as thiazole substituted coumarins, have demonstrated significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Parameshwarappa et al., 2009). These findings support the continued exploration of coumarin derivatives in the development of new antimicrobial drugs.

Crystallography and Molecular Structure

Crystallographic studies provide valuable insights into the molecular and supramolecular structures of coumarin derivatives, aiding in the understanding of their chemical behavior and interaction mechanisms. For example, the crystal structure analysis of azilsartan methyl ester ethyl acetate hemisolvate, a related compound, offers detailed information on molecular conformations and intermolecular interactions, crucial for drug design and development processes (Zhengyi Li et al., 2015).

Antioxidative and Anti-inflammatory Properties

Investigations into the antioxidative and anti-inflammatory properties of coumarin derivatives have shown promising results. For example, highly oxygenated 2H-chromen derivatives from the red seaweed Gracilaria opuntia demonstrated significant antioxidative activity and cyclooxygenase and lipoxygenase inhibitory properties, suggesting potential applications in treating inflammation-related conditions (Makkar & Chakraborty, 2018).

Safety and Hazards

特性

IUPAC Name |

methyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-12-16(23-11-18(21)22-2)9-8-14-15(10-17(20)24-19(12)14)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEZEZJHLBLOQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

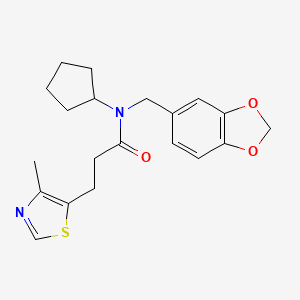

![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)

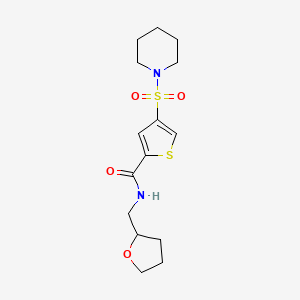

![2-benzyl-8-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592289.png)

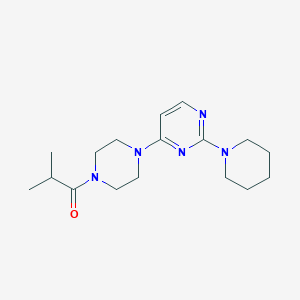

![[(4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-2-nitrophenyl)thio]acetic acid](/img/structure/B5592297.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5592303.png)

![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5592316.png)

![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)

![3,5,7-trimethyl-2-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5592341.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5592350.png)

![4-methyl-2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5592354.png)